REACTION_CXSMILES
|
Br[C:2]([C:4]([F:7])([F:6])[F:5])=[CH2:3].[N+:8](=[CH:10][C:11]([O:13][CH2:14][CH3:15])=[O:12])=[N-:9]>C(OCC)C>[CH2:14]([O:13][C:11]([C:10]1[CH:3]=[C:2]([C:4]([F:7])([F:6])[F:5])[NH:9][N:8]=1)=[O:12])[CH3:15]
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Name
|
|
Quantity
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1 g
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Type
|
reactant
|
Smiles
|
BrC(=C)C(F)(F)F
|
Name
|
|
Quantity
|
1.06 mL
|
Type
|
reactant
|
Smiles
|
[N+](=[N-])=CC(=O)OCC
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
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Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
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C(C)OCC
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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ADDITION
|
Details
|
was added drop wise
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Type
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TEMPERATURE
|
Details
|
refluxed for 3 hours
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
The volatiles were removed under vacuum
|
Type
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DISTILLATION
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Details
|
Vacuum distillation
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Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(=O)C1=NNC(=C1)C(F)(F)F
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |